molecular formula C9H17NO2 B1594962 2-Amino-2-cyclohexylpropanoic acid CAS No. 6635-13-8

2-Amino-2-cyclohexylpropanoic acid

Cat. No.: B1594962
CAS No.: 6635-13-8
M. Wt: 171.24 g/mol
InChI Key: YXQOVXILWFIANY-UHFFFAOYSA-N
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Description

2-Amino-2-cyclohexylpropanoic acid is an organic compound with the molecular formula C9H17NO2. It is a derivative of cyclohexane and contains an amino group attached to the second carbon of the cyclohexyl ring, as well as a carboxylic acid group on the same carbon. This compound is of interest in various scientific and industrial applications due to its unique structure and properties.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: One common synthetic route involves the reaction of cyclohexylacetic acid with ammonia under specific conditions to introduce the amino group. This reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.

  • Industrial Production Methods: On an industrial scale, the compound can be synthesized through a series of reactions starting from cyclohexane derivatives. These methods often involve multiple steps, including functional group modifications and purification processes to achieve high yields and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as amides or esters.

  • Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol, resulting in different derivatives.

  • Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various reagents, such as alkyl halides, can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Amides, esters, and carboxylic acids.

  • Reduction: Alcohols and amines.

  • Substitution: Alkylated derivatives and other substituted compounds.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Amino-2-cyclohexylpropanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amino acid transporters and enzymes involved in amino acid metabolism. These interactions are crucial for its role in cellular processes and metabolic pathways. The nature of these interactions often involves binding to active sites of enzymes or being transported across cell membranes by specific transporters .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways involved in cell growth and differentiation. Additionally, it can influence the expression of genes related to amino acid metabolism and transport. These effects are critical for maintaining cellular homeostasis and function .

Scientific Research Applications

2-Amino-2-cyclohexylpropanoic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including the development of new drugs and treatments.

  • Industry: It is used in the production of various chemical products and materials.

Comparison with Similar Compounds

  • 2-Amino-2-methylpropanoic acid: Similar structure but with a methyl group instead of a cyclohexyl group.

  • 2-Amino-2-phenylpropanoic acid: Similar structure but with a phenyl group instead of a cyclohexyl group.

Uniqueness: 2-Amino-2-cyclohexylpropanoic acid is unique due to its cyclohexyl group, which imparts different chemical and physical properties compared to its similar compounds. This structural difference can lead to variations in reactivity, stability, and biological activity.

Properties

IUPAC Name

2-amino-2-cyclohexylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h7H,2-6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQOVXILWFIANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6635-13-8
Record name 6635-13-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32109
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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